

# Comprehensive Application Notes and Protocols for 3,5-Dimethoxybenzaldehyde in Biomedical Research

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**Compound Focus:** 3,5-Dimethoxybenzaldehyde

CAS No.: 7311-34-4

Cat. No.: S749997

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## Introduction to 3,5-Dimethoxybenzaldehyde

**3,5-Dimethoxybenzaldehyde** (CAS Registry Number: 7311-34-4) is an aromatic aldehyde compound with significant potential as a **biomaterial and research reagent** in biomedical applications. This compound, with molecular formula  $C_9H_{10}O_3$  and molecular weight of 166.17-166.18 g/mol, serves as a **versatile building block** in organic synthesis and pharmaceutical development [1] [2]. The compound features a benzaldehyde core structure with two methoxy groups at the 3 and 5 positions, which contributes to its **electronic properties** and biological activity. Available as white to off-white crystalline powder with a melting point of 43-48°C, **3,5-dimethoxybenzaldehyde** exhibits **limited water solubility** but dissolves well in organic solvents such as DMSO, methanol, and DMF [1] [3].

Research indicates that **3,5-dimethoxybenzaldehyde** and its derivatives demonstrate **promising biological activities**, including antifungal properties, redox modulation capabilities, and potential radioprotective effects [4] [5]. These characteristics have positioned this compound as a valuable reagent in drug discovery efforts, particularly in developing novel therapeutic agents and studying cellular response mechanisms. The following application notes provide detailed information on the physicochemical properties, research applications, experimental protocols, and safety considerations for utilizing **3,5-dimethoxybenzaldehyde** in biomedical research settings.

## Physicochemical Properties and Characterization

### Structural Properties and Parameters

**3,5-Dimethoxybenzaldehyde** possesses distinct structural characteristics that define its chemical behavior and research utility. The compound's **symmetrical substitution pattern** with methoxy groups at the 3 and 5 positions influences its electronic distribution and molecular interactions. The aldehyde functional group provides a **reactive site** for various chemical transformations, making it a valuable synthetic intermediate [1] [2].

Table 1: Physicochemical Properties of **3,5-Dimethoxybenzaldehyde**

Property	Specification	Reference
CAS Registry Number	7311-34-4	[1] [2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1] [2]
Molecular Weight	166.17-166.18 g/mol	[1] [2]
Melting Point	43-48°C	[1] [2] [3]
Boiling Point	115-118°C (1 mmHg); 276.5°C (760 mmHg)	[1] [3]
Appearance	White to off-white crystalline powder	[1] [2]
Density	1.1±0.1 g/cm <sup>3</sup>	[1]
Flash Point	>110°C (230°F)	[3]
Vapor Pressure	0.0±0.5 mmHg at 25°C	[1]
LogP	1.53	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]

The **electron-donating methoxy groups** enhance the electron density of the aromatic ring, influencing the compound's reactivity in electrophilic substitution reactions and its ability to participate in charge-transfer interactions. The **aldehyde functionality** allows for nucleophilic addition reactions, condensation reactions, and reduction/oxidation transformations, expanding its synthetic utility [1] [3]. These properties collectively contribute to the compound's value as a building block in pharmaceutical synthesis and material science applications.

## Solubility and Storage

**Solubility characteristics** of **3,5-dimethoxybenzaldehyde** significantly impact its experimental applications and formulation development. The compound demonstrates **limited aqueous solubility** but dissolves readily in various organic solvents, facilitating its use in different research contexts [1] [3].

Table 2: Solubility Profile and Storage Conditions

Parameter	Details	Reference
Water Solubility	Insoluble	[3]
Preferred Solvents	DMSO, methanol (hot), ethanol, DMF	[1] [3]
Storage Temperature	0-8°C; -20°C for long-term stock solutions	[1] [2]
Stability Considerations	Air sensitive; store under inert atmosphere	[3]
Shelf Life	3 years at -20°C (powder); 1 month at -20°C (solution)	[1]

The **recommended storage conditions** preserve the compound's integrity and prevent degradation. For long-term storage, the powder should be kept at -20°C in a sealed container protected from moisture, preferably under an inert atmosphere such as nitrogen [1]. Stock solutions in DMSO remain stable for approximately one month when stored at -20°C, while more concentrated solutions may be maintained for up to six months at -80°C [1]. The compound's **sensitivity to air and oxidizing agents** necessitates careful handling and appropriate storage conditions to maintain purity and reactivity for research applications [3].

## Research Applications in Biomedical Science

### Pharmaceutical Development and Synthetic Intermediates

**3,5-Dimethoxybenzaldehyde** serves as a **key synthetic intermediate** in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) with anti-inflammatory and analgesic properties [2]. The compound's **multifunctional structure** allows for diverse chemical modifications, enabling the creation of complex molecular architectures relevant to drug discovery. The methoxy groups provide **steric and electronic influences** that can fine-tune the biological activity of resulting compounds, while the aldehyde functionality serves as a handle for further molecular elaboration through condensation, reduction, or nucleophilic addition reactions [1] [2].

The compound's role in pharmaceutical development extends to the synthesis of **hyperbranched polyetherketones**, which have potential applications in drug delivery systems [3]. The **growing market** for **3,5-dimethoxybenzaldehyde** in North America, with a projected compound annual growth rate (CAGR) of approximately 4-6%, reflects its increasing importance in pharmaceutical and biotechnology sectors [6]. This growth is driven by the compound's **versatile applications** in developing new therapeutic agents and the expanding focus on innovative drug development within the region's robust chemical and biotech industries [6].

### Antimicrobial and Antifungal Applications

**Benzaldehyde derivatives**, including **3,5-dimethoxybenzaldehyde** and related compounds, demonstrate significant **antifungal activity** through disruption of cellular antioxidation systems in pathogenic fungi [5]. These compounds function as **redox-active phenolics** that disturb fungal redox homeostasis, potentially inhibiting growth of various *Aspergillus* and *Penicillium* species, which represent significant threats as causative agents of invasive aspergillosis and sources of mycotoxin contamination [5].

Research indicates that the **antifungal efficacy** of benzaldehyde derivatives correlates with specific structural features, particularly the substitution pattern on the aromatic ring. While **3,5-dimethoxybenzaldehyde** itself exhibits antifungal properties, the introduction of additional hydroxyl groups can enhance this activity. For example, **4-hydroxy-3,5-dimethoxybenzaldehyde** (syringaldehyde), a closely

related derivative, demonstrates potent antifungal effects through targeting cellular antioxidation components such as superoxide dismutases and glutathione reductase [5]. The compound's ability to **disrupt fungal antioxidation** makes it a promising candidate for development as a chemosensitizing agent that could enhance the efficacy of conventional antifungal drugs while potentially reducing treatment resistance and negative side effects [5].

## Redox Biology and Radioprotection

**Derivatives of 3,5-dimethoxybenzaldehyde** demonstrate significant potential in **redox modulation and radioprotection** applications. The compound **4-hydroxy-3,5-dimethoxybenzaldehyde** (VND3207), a vanillin derivative, has shown remarkable **radioprotective properties** in cultured cells [4]. This derivative exhibits a **significantly enhanced capacity** for scavenging hydroxyl radicals and superoxide radicals compared to vanillin, as demonstrated by ESR spin-trapping measurements [4]. At concentrations as low as 10-20  $\mu\text{M}$ , VND3207 effectively protects plasmid DNA against gamma-ray-induced strand breaks, highlighting its potential as a **DNA-protective agent** in radiation exposure scenarios [4].

The **radioprotective mechanism** of VND3207 involves multiple pathways, including minimization of DNA damage through antioxidant activity and activation of cellular survival signals. Research demonstrates that VND3207 treatment enhances the level of DNA-PKcs protein, a critical component of the DNA double-strand break repair pathway, and promotes phosphorylation of Akt protein and its substrate GSK3 $\beta$  [4]. These findings suggest that derivatives of **3,5-dimethoxybenzaldehyde** can function through **dual mechanisms** of direct radical scavenging and activation of cellular defense pathways, positioning them as valuable compounds for development in radioprotection applications.

## Quorum Sensing Inhibition and Antibiotic Potentiation

**Benzaldehyde derivatives** structurally related to **3,5-dimethoxybenzaldehyde** demonstrate significant potential as **quorum sensing inhibitors** in bacterial systems. Recent research has shown that compounds such as **4-hydroxy-3,5-dimethoxybenzaldehyde** (syringaldehyde) can inhibit the las and pqs quorum sensing systems in *Pseudomonas aeruginosa* by over 80% [7]. These natural aromatic aldehydes function as **virulence factor attenuators**, with demonstrated reduction in pyocyanin production by up to 48%,

indicating their potential as **anti-pathogenic agents** that target bacterial communication systems rather than directly inhibiting growth [7].

The **significance of these findings** extends to antibiotic potentiation applications, where benzaldehydes have been shown to significantly enhance the efficacy of conventional antibiotics such as ciprofloxacin and tobramycin against bacterial biofilms [7]. Molecular docking studies reveal that these benzaldehydes exhibit strong binding affinity for key quorum sensing receptor pockets (LasR, PQSA, PQSE, PQSR), providing a structural basis for their inhibitory activity [7]. This application represents a promising strategy for addressing antibiotic resistance by disrupting bacterial communication pathways that coordinate virulence and biofilm formation.

## Experimental Protocols

### In Vitro Antifungal Activity Assay

**Antifungal screening** of **3,5-dimethoxybenzaldehyde** and its derivatives can be performed using standardized protocols to determine minimum inhibitory concentrations (MICs) against various fungal pathogens. This protocol utilizes the **broth microdilution method** according to guidelines established by the Clinical Laboratory Standards Institute (CLSI) [5].

#### Materials:

- Fungal strains: *Aspergillus fumigatus*, *A. flavus*, *A. terreus*, *Penicillium expansum*
- Test compound: **3,5-Dimethoxybenzaldehyde** ( $\geq 98\%$  purity)
- Solvent control: DMSO (final concentration  $\leq 1\%$ )
- Culture media: Potato Dextrose Agar (PDA), RPMI-1640 with MOPS
- Equipment: 96-well microtiter plates, spectrophotometer, incubators

#### Procedure:

- **Prepare fungal inoculum** from 7-day-old cultures grown on PDA at 35°C (*Aspergillus*) or 28°C (*Penicillium*). Adjust spore suspension to  $1-5 \times 10^3$  CFU/mL in RPMI-1640 medium.
- **Prepare compound stock solution** at 10 mM in DMSO, followed by serial two-fold dilutions in the same solvent.

- **Transfer diluted compounds** to 96-well plates (10  $\mu$ L per well) and add 190  $\mu$ L of fungal inoculum to each well.
- **Include appropriate controls:** growth control (medium + inoculum), solvent control (DMSO + inoculum), and sterility control (medium only).
- **Incubate plates** at appropriate temperatures for 48-72 hours.
- **Determine MIC endpoints** visually or spectrophotometrically (at 530 nm) as the lowest concentration showing  $\geq 50\%$  growth inhibition compared to growth control.
- **For minimum fungicidal concentration (MFC)**, subculture 100  $\mu$ L from clear wells onto PDA and incubate for 72 hours. MFC is the lowest concentration showing  $\geq 99.9\%$  kill.

*This protocol enables standardized assessment of antifungal activity and facilitates structure-activity relationship studies for benzaldehyde derivatives [5].*

## DNA Protection Assay Against Radiation Damage

**This protocol evaluates** the radioprotective capacity of **3,5-dimethoxybenzaldehyde** derivatives against gamma-radiation-induced DNA damage using plasmid DNA as a model system [4].

### Materials:

- Plasmid DNA (pUC19 or similar, 100-200 ng/ $\mu$ L)
- Test compound: **3,5-Dimethoxybenzaldehyde** derivative (VND3207 analog)
- Radiation source: Gamma irradiator ( $^{60}\text{Co}$  or  $^{137}\text{Cs}$ )
- Electrophoresis equipment: Agarose gel system, imaging equipment
- Buffer: 10 mM phosphate buffer (pH 7.4)

### Procedure:

- **Prepare reaction mixtures** containing plasmid DNA (500 ng) and varying concentrations of test compound (1-100  $\mu$ M) in phosphate buffer.
- **Irradiate samples** with gamma-rays at doses ranging from 10-50 Gy at room temperature.
- **Include appropriate controls:** non-irradiated DNA (negative control), irradiated DNA without compound (positive control), and compound without irradiation (compound toxicity control).
- **Analyze DNA damage** by agarose gel electrophoresis (1% gel, 5 V/cm for 1-2 hours).
- **Visualize DNA bands** using ethidium bromide or SYBR Safe staining and quantify band intensities using imaging software.
- **Calculate protective efficacy** by comparing the ratio of supercoiled (undamaged) to relaxed (damaged) DNA forms in treated versus untreated irradiated samples.

*This assay demonstrates the compound's ability to protect DNA from radiation-induced strand breaks, with effective protection typically observed at concentrations as low as 10-20  $\mu$ M for potent derivatives [4].*

## Preparation of Inclusion Complexes with $\beta$ -Cyclodextrin

**Formulation of inclusion complexes** with  $\beta$ -cyclodextrin enhances the aqueous solubility and stability of **3,5-dimethoxybenzaldehyde** derivatives, improving their applicability in biological systems [8].

### Materials:

- **3,5-Dimethoxybenzaldehyde** or derivative (4BDBA)
- $\beta$ -Cyclodextrin
- Polyvinyl alcohol (PVA, MW 30,000-70,000)
- Solvents: Dimethylformamide (DMF), distilled water
- Equipment: Magnetic stirrer, electrospinning apparatus

### Procedure:

- **Prepare inclusion complex** by dissolving  $\beta$ -cyclodextrin (1 mmol) and **3,5-dimethoxybenzaldehyde** derivative (1 mmol) in 50 mL distilled water with continuous stirring at 40°C for 24 hours.
- **Filter the solution** through 0.45  $\mu$ m membrane filter to remove uncomplexed material.
- **Lyophilize the filtrate** to obtain solid inclusion complex powder.
- **Characterize complex formation** using  $^1\text{H}$  NMR and FT-IR spectroscopy.
- **For electrospun nanofiber preparation**, dissolve 10% (w/v) PVA in distilled water at 80°C with stirring for 4 hours.
- **Mix inclusion complex** with PVA solution (20:80 w/w%) and stir for 2 hours.
- **Load solution** into syringe with metallic needle (21 gauge) for electrospinning at 15 kV voltage, 15 cm working distance, and 0.5 mL/h flow rate.
- **Collect nanofibers** on aluminum foil and characterize by SEM and XRD.

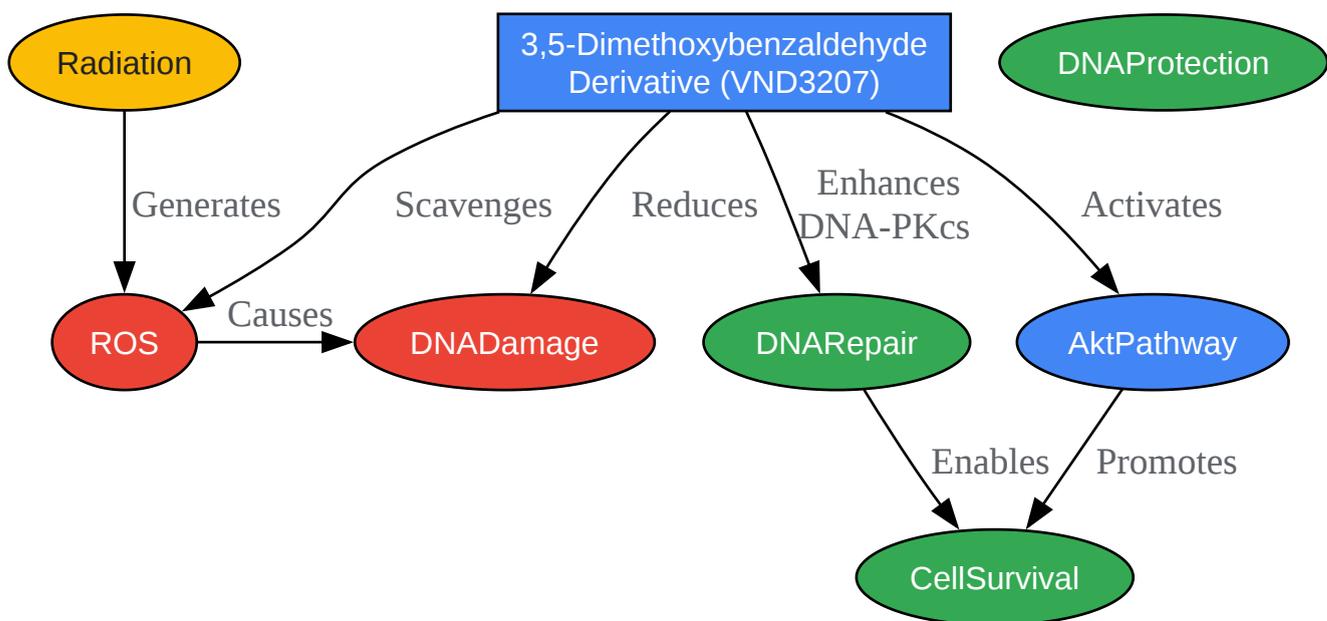
*This formulation approach significantly improves the aqueous compatibility and potential delivery of **3,5-dimethoxybenzaldehyde** derivatives for biomedical applications [8].*

## Pathway Diagrams and Mechanisms

## Radioprotection Mechanism of 3,5-Dimethoxybenzaldehyde Derivatives

The radioprotective effect of 4-hydroxy-3,5-dimethoxybenzaldehyde (VND3207), a derivative of 3,5-dimethoxybenzaldehyde, involves multiple cellular mechanisms that collectively protect against radiation-induced damage [4]. The following diagram illustrates the key pathways through which this compound exerts its protective effects:

### Radioprotection Mechanism of 3,5-Dimethoxybenzaldehyde Derivatives



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Figure 1: Radioprotection mechanism of 3,5-dimethoxybenzaldehyde derivatives

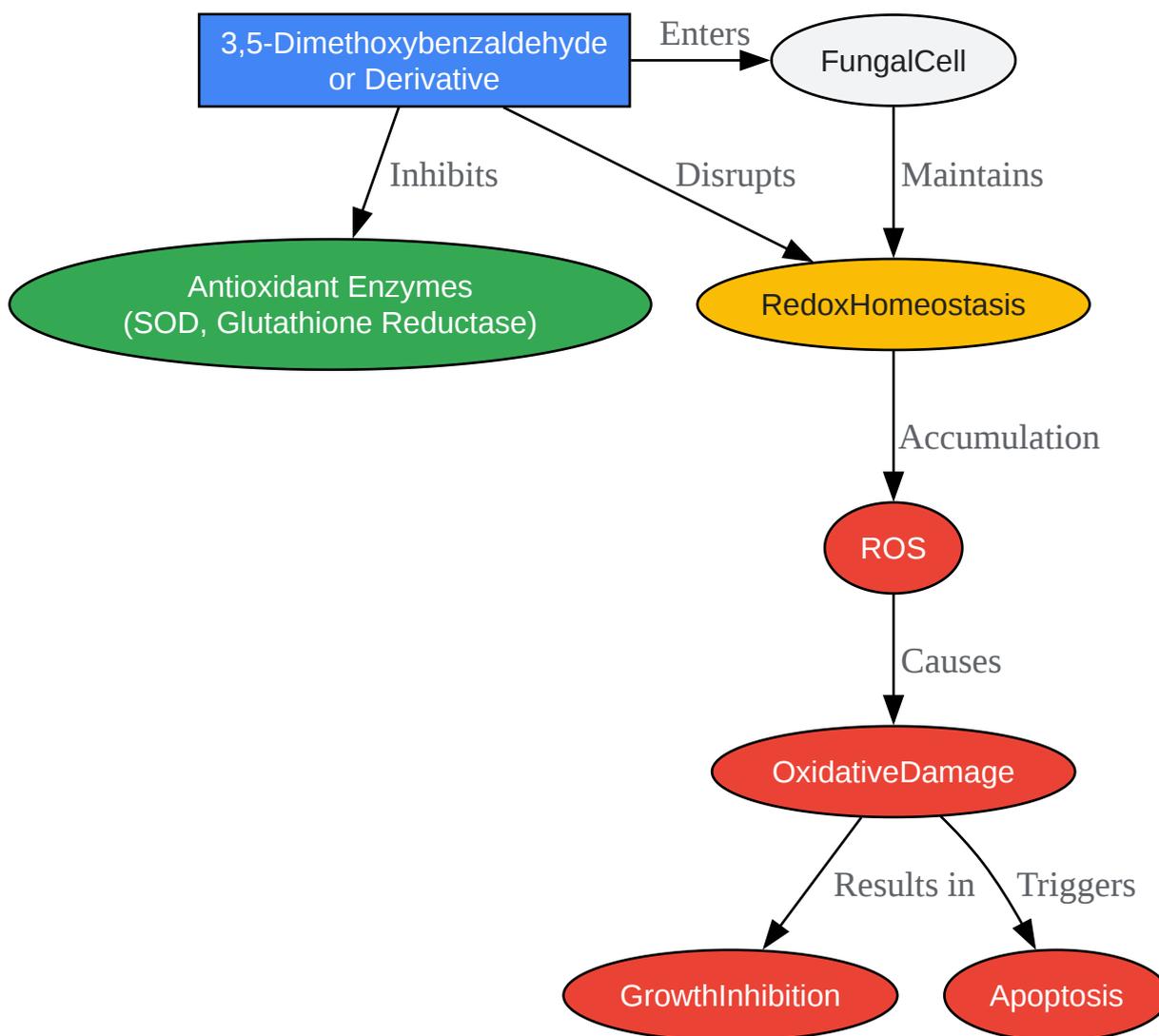
The molecular pathways depicted in Figure 1 demonstrate how 3,5-dimethoxybenzaldehyde derivatives protect cells from radiation damage through three primary mechanisms: (1) direct scavenging of reactive oxygen species (ROS) including hydroxyl radicals and superoxide radicals; (2) enhancement of DNA repair through upregulation of DNA-PKcs, a critical component of the non-homologous end joining pathway for DNA double-strand break repair; and (3) activation of survival signals via the Akt pathway, which phosphorylates downstream targets including GSK3 $\beta$  to promote cell survival [4]. This multi-

mechanistic approach significantly contributes to the compound's efficacy as a radioprotective agent at concentrations as low as 5-40  $\mu\text{M}$  in cultured cells [4].

## Antifungal Action Through Redox System Disruption

The antifungal activity of **3,5-dimethoxybenzaldehyde** and its derivatives primarily functions through disruption of fungal cellular antioxidation systems, as illustrated in the following mechanism:

### Antifungal Mechanism Through Redox System Disruption



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Figure 2: Antifungal mechanism through redox system disruption

As shown in Figure 2, **3,5-dimethoxybenzaldehyde** derivatives disrupt fungal growth by targeting cellular antioxidation components, including superoxide dismutases (SODs) and glutathione reductase [5]. The compound functions as a **redox cyler** that destabilizes cellular redox homeostasis, leading to accumulation of reactive oxygen species and subsequent oxidative damage to cellular components [5]. This mechanism is particularly effective against fungal pathogens such as *Aspergillus fumigatus*, *A. flavus*, and *Penicillium expansum*, with studies demonstrating that the presence of specific hydroxyl groups on the benzaldehyde structure enhances antifungal potency [5]. The **redox-targeting approach** represents a promising strategy for antifungal development, as it may reduce the likelihood of resistance development compared to conventional antifungal agents.

## Safety and Handling Considerations

**3,5-Dimethoxybenzaldehyde** requires careful handling to ensure researcher safety and compound integrity. According to safety data, the compound is classified with **hazard statements** H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [3]. Appropriate personal protective equipment including gloves, safety glasses, and lab coat should be worn when handling the compound, and procedures should be conducted in a **well-ventilated area** or fume hood to minimize inhalation exposure.

**Storage stability** is maintained when the compound is kept in its original container under recommended conditions of 0-8°C [2]. The powder form remains stable for up to three years when stored at -20°C in a sealed container protected from moisture, preferably under an inert atmosphere such as nitrogen [1]. The compound demonstrates **sensitivity to air** and is incompatible with strong oxidizing agents, strong bases, and strong reducing agents [3]. Special care should be taken when preparing solutions, particularly using DMSO as a solvent, as the compound has limited aqueous solubility and may precipitate in aqueous buffers.

**For experimental applications** requiring in vivo administration, several formulation approaches have been developed. For injection formulations, a mixture of DMSO:Tween 80:saline (10:5:85) has been used successfully [1]. For oral administration, suspension in 0.5% carboxymethylcellulose sodium provides a stable formulation [1]. Researchers should always prepare fresh in vivo formulations shortly before use and

avoid repeated freeze-thaw cycles of stock solutions to maintain compound stability and experimental reproducibility.

## Conclusion

**3,5-Dimethoxybenzaldehyde** represents a **versatile chemical building block** with significant potential across multiple biomedical research areas. Its well-characterized physicochemical properties, synthetic versatility, and diverse biological activities make it particularly valuable for pharmaceutical development, antimicrobial research, and radioprotection studies [1] [4] [2]. The compound's **mechanistic pathways** involving redox modulation, cellular signaling activation, and antioxidation system disruption provide fruitful ground for further investigation and therapeutic development.

The **experimental protocols** outlined in this document provide researchers with standardized methods for evaluating the compound's biological activities and formulating it for various applications. As research continues to elucidate the full potential of **3,5-dimethoxybenzaldehyde** and its derivatives, this compound is poised to contribute significantly to advances in drug discovery, radiation protection, and antimicrobial strategies. The growing market projection for this compound in North America reflects its increasing importance in biomedical research and pharmaceutical development [6].

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